Cas no 2389078-87-7 (Fmoc-D-Dab(Me,Ns)-OH)

Fmoc-D-Dab(Me,Ns)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group for α-amine functionality, ensuring orthogonal deprotection under mild basic conditions. The side chain incorporates a methyl group (Me) and a nosyl (Ns) protecting group, providing selective deprotection capabilities while maintaining stability during peptide elongation. This derivative is particularly valuable for introducing D-2,4-diaminobutyric acid (D-Dab) residues into peptide sequences, enabling precise control over stereochemistry and side-chain modifications. Its high purity and compatibility with standard SPPS protocols make it a reliable building block for complex peptide synthesis, including constrained or modified peptide architectures.
Fmoc-D-Dab(Me,Ns)-OH structure
Fmoc-D-Dab(Me,Ns)-OH structure
Product name:Fmoc-D-Dab(Me,Ns)-OH
CAS No:2389078-87-7
MF:C26H25N3O8S
Molecular Weight:539.557005643845
CID:6794931
PubChem ID:154578322

Fmoc-D-Dab(Me,Ns)-OH 化学的及び物理的性質

名前と識別子

    • 2389078-87-7
    • (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanoic acid
    • Fmoc-D-Dab(Me,Ns)-OH
    • インチ: 1S/C26H25N3O8S/c1-28(38(35,36)18-12-10-17(11-13-18)29(33)34)15-14-24(25(30)31)27-26(32)37-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,32)(H,30,31)/t24-/m1/s1
    • InChIKey: HYVVHKUVEZHAID-XMMPIXPASA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N(C)CC[C@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(=O)=O

計算された属性

  • 精确分子量: 539.13623594g/mol
  • 同位素质量: 539.13623594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 9
  • 重原子数量: 38
  • 回転可能化学結合数: 10
  • 複雑さ: 935
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 167Ų
  • XLogP3: 3.7

Fmoc-D-Dab(Me,Ns)-OH Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB572267-5g
Fmoc-D-Dab(Me,Ns)-OH; .
2389078-87-7
5g
€1800.00 2024-08-02
abcr
AB572267-1g
Fmoc-D-Dab(Me,Ns)-OH; .
2389078-87-7
1g
€450.00 2024-08-02

Fmoc-D-Dab(Me,Ns)-OH 関連文献

Fmoc-D-Dab(Me,Ns)-OHに関する追加情報

Introduction to Fmoc-D-Dab(Me,Ns)-OH and Its Significance in Modern Chemical Biology

Chemical biology has witnessed remarkable advancements in recent years, largely driven by the development of novel synthetic strategies and the discovery of innovative building blocks. Among these, Fmoc-D-Dab(Me,Ns)-OH stands out as a compound of significant interest due to its unique structural properties and versatile applications. This compound, identified by the CAS number 2389078-87-7, has garnered attention in the research community for its role in peptide synthesis and its potential in drug development.

The name Fmoc-D-Dab(Me,Ns)-OH provides valuable insights into its chemical composition and functionality. The acronym Fmoc stands for fluorenylmethyloxycarbonyl, a protective group commonly used in solid-phase peptide synthesis (SPPS). D-Dab refers to 4-(dimethylamino)-4-carboxybutylglycine, a non-proteinogenic amino acid derivative that offers enhanced stability and flexibility in peptide sequences. The suffix (Me,Ns) indicates the presence of methyl ester and nitrile substituents, which further modulate the reactivity and solubility of the compound. Finally, OH denotes the hydroxyl functional group, which is crucial for subsequent chemical modifications.

In the realm of peptide synthesis, Fmoc-D-Dab(Me,Ns)-OH serves as a versatile building block that can be incorporated into complex peptide chains through SPPS. This method is highly favored in the pharmaceutical industry due to its efficiency and precision. The use of Fmoc as a protecting group allows for selective deprotection at each step of the synthesis, ensuring high yields and purity of the final product. Additionally, the incorporation of D-Dab provides structural advantages, such as improved resistance to enzymatic degradation and enhanced binding affinity to target proteins.

Recent studies have highlighted the potential of Fmoc-D-Dab(Me,Ns)-OH in drug development. Its unique structural features make it an attractive candidate for designing peptidomimetics, which are synthetic analogs of natural peptides with improved pharmacological properties. For instance, researchers have explored its use in developing inhibitors for proteases, which are enzymes involved in various pathological processes. The stability provided by D-Dab residues allows these inhibitors to maintain their integrity in biological environments, increasing their efficacy.

The presence of methyl ester and nitrile groups in Fmoc-D-Dab(Me,Ns)-OH also opens up possibilities for further chemical modifications. These functional groups can be selectively transformed into other bioactive moieties, enabling the creation of diverse peptide derivatives with tailored properties. For example, methyl esters can be hydrolyzed to carboxylic acids under acidic conditions, while nitrile groups can be reduced to amines or converted into amides. Such modifications are essential for optimizing drug candidates for specific therapeutic applications.

In addition to its role in peptide synthesis and drug development, Fmoc-D-Dab(Me,Ns)-OH has been utilized in various biochemical assays. Its ability to interact with target proteins makes it a valuable tool for studying protein-protein interactions and enzyme mechanisms. Researchers have employed this compound in developing high-throughput screening assays to identify novel drug targets and lead compounds. The versatility of Fmoc-D-Dab(Me,Ns)-OH underscores its importance as a research tool in chemical biology.

The CAS number 2389078-87-7 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature. This standardized numbering system ensures consistency across different databases and publications, making it easier for researchers to locate and reference relevant information. The accurate identification of compounds is crucial for reproducibility in scientific research, particularly in fields where precision is paramount.

The latest advancements in synthetic chemistry have further expanded the applications of compounds like Fmoc-D-Dab(Me,Ns)-OH. Techniques such as flow chemistry and automated synthesis have enabled more efficient production methods, reducing costs and improving scalability. These innovations are particularly significant in pharmaceutical research, where large quantities of high-purity compounds are often required for preclinical studies.

In conclusion, Fmoc-D-Dab(Me,Ns)-OH, identified by CAS number 2389078-87-7, is a compound with multifaceted applications in chemical biology and drug development. Its unique structural features make it an invaluable tool for peptide synthesis, peptidomimetic design, and biochemical assays. As research continues to evolve, the potential uses of this compound are likely to expand further, contributing to groundbreaking discoveries in medicine and biotechnology.

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